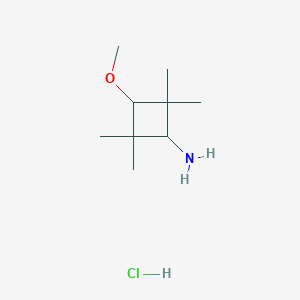

3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-amine;hydrochloride

Beschreibung

3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-amine hydrochloride is a cyclobutane-based small molecule featuring a methoxy group at position 3 and four methyl groups at positions 2,2,4,2. The hydrochloride salt enhances its stability and solubility for laboratory applications. It is marketed as a versatile scaffold for synthetic chemistry and pharmacological research, with a molecular formula of C₉H₂₀ClNO (calculated based on substituents and cyclobutane backbone) .

Eigenschaften

IUPAC Name |

3-methoxy-2,2,4,4-tetramethylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-8(2)6(10)9(3,4)7(8)11-5;/h6-7H,10H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBPYAADGSAOFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C1OC)(C)C)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2344685-70-5 | |

| Record name | 3-methoxy-2,2,4,4-tetramethylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-amine;hydrochloride typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

Introduction of Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

Amine Functionalization: The amine group is introduced through a reductive amination process, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl compound.

Reduction: The amine group can be reduced to form a secondary or tertiary amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides or thiols in the presence of a base.

Major Products

Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted cyclobutane derivatives.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-amine;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The methoxy and amine groups play a crucial role in its binding affinity and reactivity with biological molecules. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its application.

Vergleich Mit ähnlichen Verbindungen

3-Methoxy-2,2,4-trimethylcyclobutan-1-amine Hydrochloride (CAS: 1432681-82-7)

- Structure : Differs by lacking one methyl group at position 3.

- Molecular Formula: C₈H₁₈ClNO.

- Properties : Lower molecular weight (179.69 g/mol) vs. the target compound (~193.7 g/mol). Predicted collision cross-section (CCS) values for its [M+H]+ adduct are 133.1 Ų , suggesting a compact conformation .

- Applications : Similar use as a research scaffold but priced lower (€675/50mg vs. €735/50mg for the target compound) .

(1R,3R)-3-Methoxycyclobutan-1-amine Hydrochloride

- Structure : Contains a methoxy group but lacks methyl substitutions.

- Molecular Formula: C₅H₁₁ClNO.

- Properties: Simpler structure with lower steric hindrance; molecular weight 137.61 g/mol. No CCS data available.

- Synthesis : Likely synthesized via stereoselective methods, similar to BF₃·OEt₂-mediated reactions described for α-methyl-β-methoxy carboxylic compounds .

3-Methoxy-3-methylbutan-2-amine Hydrochloride

- Structure : A linear butane derivative with methoxy and methyl groups.

- Molecular Formula: C₆H₁₅ClNO.

- Properties : Open-chain structure reduces ring strain but increases conformational flexibility. InChIKey: AHSFBCVORJGQNR-UHFFFAOYSA-N .

Functional Analogues

Methoxisopropamine Hydrochloride (Item No. 31545)

Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride

- Structure: Cyclobutane with a methylamino group and ester functionality.

- Synthesis: Prepared via sodium hydride-mediated methylation, analogous to methods for methylamino-substituted cyclobutanes .

- Applications : Intermediate in peptide mimetics, differing from the target compound’s scaffold utility .

Comparative Physicochemical Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CCS [M+H]+ (Ų) | Price (50mg) |

|---|---|---|---|---|

| 3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-amine HCl | C₉H₂₀ClNO | ~193.7 | N/A | €735 |

| 3-Methoxy-2,2,4-trimethylcyclobutan-1-amine HCl | C₈H₁₈ClNO | 179.69 | 133.1 | €675 |

| 3-Methoxy-3-methylbutan-2-amine HCl | C₆H₁₅ClNO | 151.64 | N/A | N/A |

Key Differentiators

Synthetic Complexity : Additional methyl groups require precise regioselective methylation, increasing synthesis difficulty vs. simpler cyclobutane derivatives .

Cost : Higher price reflects synthetic challenges and niche applications in drug discovery .

Research and Industrial Relevance

- Drug Discovery : The rigid cyclobutane core is valuable for designing conformationally restricted pharmacophores.

- Material Science : Methyl and methoxy groups may influence crystallinity in polymer matrices.

Q & A

Q. What strategies evaluate synergistic effects when combined with other neuroactive compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.